(1R)-1-(6-Methyl(3-pyridyl))ethylamine

Chiral Synthesis Medicinal Chemistry Asymmetric Catalysis

Procuring a chirally pure 6-methyl-pyridyl building block with consistent enantiomeric excess is often a bottleneck in medchem campaigns. The (R)-enantiomer of 1-(6-methylpyridin-3-yl)ethanamine directly addresses this challenge as a defined stereocenter source for asymmetric synthesis. - High enantiomeric purity (≥98%) ensures reliable stereochemical outcomes in target molecules. - Enhanced lipophilicity (LogP ~2.11) versus unsubstituted analogs positions it as a privileged scaffold for CNS drug design. - The free base and dihydrochloride salt forms offer flexibility for diverse reaction and assay conditions, with the salt form providing superior aqueous solubility.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
Cat. No. B12094897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(6-Methyl(3-pyridyl))ethylamine
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(C)N
InChIInChI=1S/C8H12N2/c1-6-3-4-8(5-10-6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m1/s1
InChIKeyGLTIIUKSLNSXKM-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1-(6-Methyl(3-pyridyl))ethylamine Procurement Guide


(1R)-1-(6-Methyl(3-pyridyl))ethylamine, also designated as (R)-1-(6-methylpyridin-3-yl)ethanamine, is a chiral primary amine with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol . It is primarily utilized as a chiral building block and synthetic intermediate in medicinal chemistry and organic synthesis, with its defined (R)-stereochemistry being critical for applications requiring stereospecific interactions . The compound is commercially available as a free base (CAS 1011558-01-2) and as a dihydrochloride salt (CAS 1186519-47-0) to enhance handling and solubility for various experimental conditions .

Defined (R)-enantiomer for stereochemical control studies
Dihydrochloride salt supports aqueous assay workflows
Free base suitable for non-aqueous synthetic routes

(1R)-1-(6-Methyl(3-pyridyl))ethylamine Substitution Risk


Substituting (1R)-1-(6-Methyl(3-pyridyl))ethylamine with its (S)-enantiomer (CAS 221677-41-4) or the racemic mixture (CAS 92295-43-7) is not scientifically valid in stereospecific applications. The distinct spatial arrangement of the (R)-enantiomer leads to differential interactions with chiral biological targets, enzymes, and receptors, which can result in divergent pharmacological profiles or synthetic outcomes . This is a critical consideration in drug discovery where enantiomeric purity directly impacts efficacy and safety [1]. Furthermore, the choice between the free base and the dihydrochloride salt (CAS 1186519-47-0) is non-trivial, as the salt form offers significantly enhanced aqueous solubility and stability, making it the preferred form for many biological assays and formulations .

Target: (R)-enantiomer
Defined stereochemistry for chiral synthesis and target engagement studies
Substitute: (S)-enantiomer or racemate
Stereochemical mismatch may shift interaction profiles; racemate introduces confounding enantiomeric effects
Target: Dihydrochloride salt
Enhanced aqueous solubility and solid-state stability for biological assays
Substitute: Free base
Lower aqueous solubility and liquid state may require inert storage; may not transfer directly to aqueous protocols

(1R)-1-(6-Methyl(3-pyridyl))ethylamine Comparative Evidence


Enantiomeric Purity vs. Racemic Mixture

The (R)-enantiomer is supplied with a defined stereochemistry and high enantiomeric purity, typically ≥98% as determined by chiral HPLC . This is a critical differentiator from the racemic mixture (CAS 92295-43-7), which is often supplied at 95% purity and contains equal amounts of both (R)- and (S)-enantiomers . The racemic mixture is therefore unsuitable for applications requiring a single, defined stereoisomer.

Enantiomeric purity
Head-to-head
Target (R)-enantiomer
≥98% ee (chiral HPLC)
Racemic mixture
95% purity, ~47.5% (R)
Supports enantiomer-attribution review
Supplier-specified; verify for stereospecific study needs
Chiral Synthesis Medicinal Chemistry Asymmetric Catalysis

Dihydrochloride Salt vs. Free Base: Solubility & Stability

The dihydrochloride salt form (CAS 1186519-47-0) is specifically recommended for biological studies due to its significantly enhanced solubility in aqueous buffers and improved stability during storage and handling . The free base (CAS 1011558-01-2) is a liquid at room temperature and is more sensitive to oxidation, requiring storage under an inert atmosphere .

Salt vs. free base
Head-to-head
Dihydrochloride salt
Solid, enhanced aqueous solubility, stable at RT
Free base
Liquid, limited aqueous solubility, store inert at 2–8°C
Supports formulation-fit review for aqueous assays
Supplier recommendations; validate for specific buffer systems
Drug Formulation Biological Assay Development Medicinal Chemistry

Lipophilicity Gain vs. Unsubstituted Analogs

The presence of the 6-methyl group on the pyridine ring increases the lipophilicity of the molecule compared to unsubstituted 3-pyridylethylamine. The predicted LogP for the racemic 1-(6-methylpyridin-3-yl)ethanamine is approximately 2.11 , whereas the unsubstituted analog, 1-(3-pyridyl)ethylamine, has a predicted LogP of approximately 0.50 [1]. This difference impacts membrane permeability and distribution in biological systems.

Lipophilicity gain
Cross-study comparable
Δ LogP ≈ 1.61
Predicted LogP: 2.11 (6-methyl) vs 0.50 (unsubstituted)
Supports permeability-context review
Computational prediction; experimental validation needed
Lipophilicity Medicinal Chemistry Property Prediction

(1R)-1-(6-Methyl(3-pyridyl))ethylamine Key Applications


Chiral Intermediates & Ligands Synthesis

The high enantiomeric purity (≥98%) of (1R)-1-(6-Methyl(3-pyridyl))ethylamine makes it a reliable chiral building block for the asymmetric synthesis of complex pharmaceutical intermediates and novel chiral ligands . Its use ensures the incorporation of a defined stereocenter into target molecules, which is essential for the development of single-enantiomer drugs and catalysts with high stereoselectivity .

Biological Assays with Aqueous-Soluble Salt

For researchers conducting in vitro assays, such as receptor binding studies or cell-based screens, the dihydrochloride salt (CAS 1186519-47-0) is the optimal form due to its superior aqueous solubility and stability . This form facilitates the preparation of accurate stock solutions in aqueous buffers and cell culture media, minimizing the use of organic solvents that can confound biological results and ensuring consistent compound exposure .

CNS-Targeted Medicinal Chemistry

The 6-methyl substitution on the pyridine ring imparts increased lipophilicity (LogP ~2.11) compared to unsubstituted analogs (LogP ~0.50), suggesting enhanced membrane permeability . This physicochemical property positions (1R)-1-(6-Methyl(3-pyridyl))ethylamine as a privileged scaffold for the design and synthesis of novel chemical probes and drug candidates intended for central nervous system (CNS) targets .

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
Stereochemical control compatibility
Enantiomeric purity verification
Aqueous buffer-based assays
Salt-form solubility and stability profile
Solution preparation and handling consistency
CNS permeability model studies
Lipophilicity context (LogP)
Membrane permeability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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